REACTION_CXSMILES
|
[O:1]1[C:9]2[C:4](=[N:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.C1C=C(Cl)C=C(C(OO)=[O:18])C=1>C(Cl)(Cl)Cl>[O:1]1[C:9]2[C:4](=[N+:5]([O-:18])[CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
O1C=CC2=NC=CC=C21
|
Name
|
|
Quantity
|
2.9 g
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC(=C1)Cl)C(=O)OO
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
Then the mixture was filtered through a alumina (140 g, basic)
|
Type
|
WASH
|
Details
|
washed with ethyl acetate/hexane (1:1) and DCM/MeOH (20:1)
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
O1C=CC2=[N+](C=CC=C21)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.49 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 84.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |